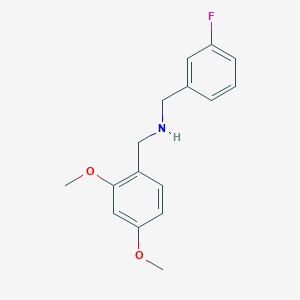![molecular formula C14H14BrN3O B5774375 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for further study. However, this compound also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline. One direction is the study of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, studies are needed to overcome the limitations of this compound, such as its stability and solubility issues.
Métodos De Síntesis
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline can be synthesized using various methods. One such method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has been studied for its potential applications in various fields of scientific research. One such field is the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-12(15)13(16-17(9)2)14(19)18-8-7-10-5-3-4-6-11(10)18/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNIZTWUFBIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)

![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)

![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)





